N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the naphthalene sulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine ring, for example, can undergo various reactions depending on the substituents attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrrolidine ring and the naphthalene sulfonamide group would likely impact properties such as solubility, stability, and reactivity .Scientific Research Applications
PET Imaging Agent Development
Research has led to the synthesis of carbon-11 labeled naphthalene-sulfonamides, including compounds similar to N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide, as potential positron emission tomography (PET) agents for imaging human CCR8. The synthesized tracers were prepared via O-[(11)C]methylation or N-[(11)C]methylation, yielding radiochemical yields of 30-50% and specific activities of 74-111 GBq/micromol at the end of synthesis. These developments mark significant progress in the use of sulfonamide derivatives in diagnostic imaging, particularly in PET imaging for medical applications (Wang et al., 2008).
Enhancement of NGF-induced Neurite Outgrowth
A study on the microwave-assisted synthesis of a compound closely related to the target sulfonamide, known as B-355252, demonstrated its potential in enhancing nerve growth factor (NGF)'s ability to stimulate neurite outgrowths. This research highlights the therapeutic potential of sulfonamide derivatives in promoting neural regeneration and treating neurodegenerative diseases (Williams et al., 2010).
Molecular Structure and Reactivity Analysis
The sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized and characterized, providing insights into its stability and reactivity through NBO, HOMO-LUMO, and other computational analyses. Such studies are crucial for understanding the fundamental properties of sulfonamide derivatives and their potential applications in various scientific fields (Sarojini et al., 2012).
Antimicrobial Activity and Molecular Docking
Research into sulfonamide Schiff bases, including derivatives similar to the target compound, has shown selective detection capabilities for Al3+ ions in aqueous systems and exhibited antimicrobial activities. Such findings underscore the versatility of sulfonamide derivatives in developing new sensors and antimicrobial agents, with potential applications in environmental monitoring and healthcare (Mondal et al., 2015).
Synthesis and Structural Analysis
Studies on new sulfonamide derivatives, including their synthesis, crystal structure, and spectral properties, provide valuable information on the molecular configurations and interactions of these compounds. Such research contributes to the broader understanding of sulfonamides' chemical properties and their potential industrial and pharmaceutical applications (Danish et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-13-18(9-11-20(15)23-12-4-7-21(23)24)22-27(25,26)19-10-8-16-5-2-3-6-17(16)14-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPUBDVECFKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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